molecular formula C12H10ClN B12958765 2-Chloro-5-methyl-4-phenylpyridine

2-Chloro-5-methyl-4-phenylpyridine

Cat. No.: B12958765
M. Wt: 203.67 g/mol
InChI Key: IUKXTMBOOMJEPS-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-4-phenylpyridine: is a heterocyclic organic compound with the following chemical structure:

ClC1=NC(C)C(C2=CC=CC=CC2)=N1\text{ClC}_1=\text{NC}(\text{C})\text{C}(\text{C}_2=\text{CC}=\text{CC}=\text{CC}_2)=\text{N}1ClC1​=NC(C)C(C2​=CC=CC=CC2​)=N1

It belongs to the pyridine family and contains a chlorine atom, a methyl group, and a phenyl group. This compound has interesting properties due to its aromatic ring and functional groups.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 2-Chloro-5-methyl-4-phenylpyridine. One optimized method starts from 2-fluoro-4-methylpyridine, which undergoes a series of reactions to yield the desired compound . The overall yield is 29.4% in 7 linear steps.

Reaction Conditions:: The key steps in the synthesis include halogenation, cyclization, and chlorination. Detailed reaction conditions and reagents are beyond the scope of this article, but they involve various chemical transformations.

Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized using similar principles on a larger scale.

Chemical Reactions Analysis

Reactivity:: 2-Chloro-5-methyl-4-phenylpyridine can participate in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions at the chlorine atom.

    Oxidation/Reduction Reactions: Depending on reaction conditions, it may be oxidized or reduced.

    Arylation Reactions: The phenyl group allows for arylation reactions.

Common Reagents::

    Chlorinating Agents: Used for chlorination reactions.

    Nucleophiles: Participate in substitution reactions.

    Oxidizing/Reducing Agents: Modify the oxidation state of the molecule.

Major Products:: The major products depend on the specific reaction conditions. For example, substitution reactions yield derivatives with different substituents at the chlorine position.

Scientific Research Applications

2-Chloro-5-methyl-4-phenylpyridine finds applications in various fields:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential biological activities.

    Medicine: Studied for pharmacological properties.

    Industry: May serve as an intermediate in chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. It could involve interactions with cellular receptors, enzymes, or other molecular targets. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

While 2-Chloro-5-methyl-4-phenylpyridine is unique due to its specific substitution pattern, it shares similarities with other pyridine derivatives. Some similar compounds include:

Properties

Molecular Formula

C12H10ClN

Molecular Weight

203.67 g/mol

IUPAC Name

2-chloro-5-methyl-4-phenylpyridine

InChI

InChI=1S/C12H10ClN/c1-9-8-14-12(13)7-11(9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

IUKXTMBOOMJEPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C2=CC=CC=C2)Cl

Origin of Product

United States

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